1-Phenylethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a phenylethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethyl 4-methylbenzene-1-sulfonate can be synthesized through the sulfonylation of 1-phenylethanol with 4-methylbenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out at room temperature, and the product is obtained in high yields .
Industrial Production Methods: In an industrial setting, the synthesis of 1-phenylethyl 4-methylbenzene-1-sulfonate may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of molecular sieves can help in removing water formed during the reaction, thereby driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and reduction reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the sulfonate group with a nucleophile such as hydroxide ion or amine.
Electrophilic Aromatic Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Major Products Formed:
Nucleophilic Substitution: Phenylethanol and substituted benzene derivatives.
Electrophilic Aromatic Substitution: Nitro, sulfo, or halogen-substituted benzene derivatives.
Reduction: Phenylethyl sulfide.
Scientific Research Applications
1-Phenylethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenylethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: The sulfonate group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
1-Phenylethyl 4-methylbenzene-1-sulfonate can be compared with other similar compounds, such as:
Phenyl 4-methylbenzenesulfonate: Similar structure but lacks the phenylethyl group, leading to different chemical and biological properties.
1-Phenylethyl benzenesulfonate: Similar structure but lacks the methyl group, affecting its reactivity and applications.
Uniqueness: The presence of both the phenylethyl and methyl groups in 1-phenylethyl 4-methylbenzene-1-sulfonate imparts unique chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it distinct from other sulfonates .
Properties
CAS No. |
6749-54-8 |
---|---|
Molecular Formula |
C15H16O3S |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-phenylethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H16O3S/c1-12-8-10-15(11-9-12)19(16,17)18-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3 |
InChI Key |
FCRSPZDMYKKCAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.